Cas no 2228417-65-8 (1-amino-2-methyl-3-propylhexan-2-ol)

1-Amino-2-methyl-3-propylhexan-2-ol is a chiral amino alcohol compound featuring both hydroxyl and amine functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its branched alkyl chain and stereogenic centers contribute to its utility in asymmetric catalysis and the preparation of biologically active molecules. The presence of both hydrophilic and hydrophobic regions enhances its solubility profile, facilitating its use in diverse reaction conditions. This compound is particularly valuable for constructing complex molecular architectures due to its ability to act as a ligand or building block in medicinal chemistry and fine chemical synthesis. Proper handling and storage under inert conditions are recommended to maintain stability.
1-amino-2-methyl-3-propylhexan-2-ol structure
2228417-65-8 structure
商品名:1-amino-2-methyl-3-propylhexan-2-ol
CAS番号:2228417-65-8
MF:C10H23NO
メガワット:173.295723199844
CID:5928396
PubChem ID:165687340

1-amino-2-methyl-3-propylhexan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-amino-2-methyl-3-propylhexan-2-ol
    • 2228417-65-8
    • EN300-1769616
    • インチ: 1S/C10H23NO/c1-4-6-9(7-5-2)10(3,12)8-11/h9,12H,4-8,11H2,1-3H3
    • InChIKey: NZGHIGDNNMHDQN-UHFFFAOYSA-N
    • ほほえんだ: OC(C)(CN)C(CCC)CCC

計算された属性

  • せいみつぶんしりょう: 173.177964357g/mol
  • どういたいしつりょう: 173.177964357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 6
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

1-amino-2-methyl-3-propylhexan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1769616-1.0g
1-amino-2-methyl-3-propylhexan-2-ol
2228417-65-8
1g
$1014.0 2023-06-03
Enamine
EN300-1769616-2.5g
1-amino-2-methyl-3-propylhexan-2-ol
2228417-65-8
2.5g
$1988.0 2023-09-20
Enamine
EN300-1769616-0.05g
1-amino-2-methyl-3-propylhexan-2-ol
2228417-65-8
0.05g
$851.0 2023-09-20
Enamine
EN300-1769616-0.25g
1-amino-2-methyl-3-propylhexan-2-ol
2228417-65-8
0.25g
$933.0 2023-09-20
Enamine
EN300-1769616-0.5g
1-amino-2-methyl-3-propylhexan-2-ol
2228417-65-8
0.5g
$974.0 2023-09-20
Enamine
EN300-1769616-10.0g
1-amino-2-methyl-3-propylhexan-2-ol
2228417-65-8
10g
$4360.0 2023-06-03
Enamine
EN300-1769616-0.1g
1-amino-2-methyl-3-propylhexan-2-ol
2228417-65-8
0.1g
$892.0 2023-09-20
Enamine
EN300-1769616-5.0g
1-amino-2-methyl-3-propylhexan-2-ol
2228417-65-8
5g
$2940.0 2023-06-03
Enamine
EN300-1769616-1g
1-amino-2-methyl-3-propylhexan-2-ol
2228417-65-8
1g
$1014.0 2023-09-20
Enamine
EN300-1769616-5g
1-amino-2-methyl-3-propylhexan-2-ol
2228417-65-8
5g
$2940.0 2023-09-20

1-amino-2-methyl-3-propylhexan-2-ol 関連文献

1-amino-2-methyl-3-propylhexan-2-olに関する追加情報

Chemical Profile of 1-amino-2-methyl-3-propylhexan-2-ol (CAS No: 2228417-65-8)

1-amino-2-methyl-3-propylhexan-2-ol, identified by the Chemical Abstracts Service Number (CAS No) 2228417-65-8, is a complex organic compound that has garnered attention in the field of pharmaceutical chemistry and biochemical research due to its unique structural properties and potential biological activities. This compound, featuring a hexan-2-ol backbone with an amino group at the first carbon, a methyl group at the second carbon, and a propyl group at the third carbon, exhibits a high degree of molecular complexity that makes it a subject of interest for synthetic chemists and medicinal researchers.

The molecular structure of 1-amino-2-methyl-3-propylhexan-2-ol contributes to its distinct chemical behavior, which includes reactivity patterns and interactions with biological targets. The presence of both an amino group (—NH₂) and a secondary hydroxyl group (—OH) allows for diverse functionalization possibilities, making it a valuable intermediate in the synthesis of more complex molecules. This structural versatility is particularly relevant in drug discovery, where intermediates like this one can serve as building blocks for novel therapeutic agents.

In recent years, there has been growing interest in the development of small-molecule modulators that can interact with biological pathways involved in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The unique combination of functional groups in 1-amino-2-methyl-3-propylhexan-2-ol makes it a promising candidate for further investigation as a potential lead compound or scaffold for drug design. Researchers have been exploring its pharmacological profile to assess its potential as an enzyme inhibitor or receptor antagonist.

One of the most intriguing aspects of 1-amino-2-methyl-3-propylhexan-2-ol is its potential role in modulating metabolic pathways. The amino group can participate in hydrogen bonding interactions, which are crucial for binding to biological targets with high specificity. Similarly, the hydroxyl group can engage in polar interactions, further enhancing the compound's binding affinity. These properties have led to studies investigating its interaction with enzymes such as kinases and proteases, which are often implicated in disease mechanisms.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 1-amino-2-methyl-3-propylhexan-2-ol for biological activity. Molecular docking simulations and virtual screening have been employed to predict how this compound might bind to specific protein targets. These computational approaches have identified several potential hit compounds that could be further optimized to develop into lead candidates for drug development. The integration of experimental data with computational predictions has accelerated the discovery process significantly.

The synthesis of 1-amino-2-methyl-3-propylhexan-2-ol presents both challenges and opportunities for synthetic chemists. The compound's complex structure requires careful planning to ensure high yield and purity. Multi-step synthetic routes often involve protecting group strategies to prevent unwanted side reactions. Advances in catalytic methods have also contributed to more efficient synthetic pathways, reducing the environmental impact and cost associated with producing this compound on an industrial scale.

In conclusion, 1-amino-2-methyl-3-propylhexan-2-ol (CAS No: 2228417-65-8) represents a significant area of interest in pharmaceutical research due to its structural complexity and potential biological activities. Its unique combination of functional groups makes it a versatile intermediate for drug discovery, while recent advancements in computational chemistry have enhanced our ability to explore its pharmacological potential. As research continues, this compound is likely to play an increasingly important role in the development of novel therapeutic agents aimed at treating various human diseases.

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